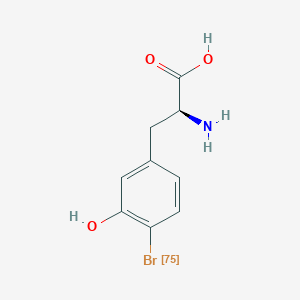

6-Bromo-m-tyrosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPI-455 是一种组蛋白赖氨酸脱甲基酶 5 (KDM5) 家族的特异性抑制剂。 该化合物以其提高三甲基化组蛋白 H3 赖氨酸 4 (H3K4me3) 的整体水平和减少耐药性持久性癌细胞数量的能力而闻名 。 CPI-455 由于其对 KDM5A、KDM5B 和 KDM5C 的高特异性和效力,在癌症研究中显示出潜力 .

准备方法

合成路线和反应条件

CPI-455 是通过一系列化学反应合成的,这些反应涉及形成吡唑并嘧啶酮环。合成路线通常涉及以下步骤:

- 通过环化反应形成吡唑环。

- 通过缩合反应引入嘧啶酮部分。

- 最终修饰以引入增强化合物抑制活性的特定官能团 .

工业生产方法

CPI-455 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 优化反应条件,例如温度、压力和溶剂选择。

- 实施重结晶和色谱等纯化技术以达到所需的纯度水平 .

化学反应分析

反应类型

CPI-455 会经历各种化学反应,包括:

氧化: CPI-455 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原类似物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂.

形成的主要产物

科学研究应用

Cancer Research

Inhibition of Cancer Stem Cells (CSCs)

One prominent application of 6-bromo-m-tyrosine derivatives, particularly 6-bromomeisoindigo, is in targeting cancer stem cells (CSCs). Research has shown that 6-bromomeisoindigo can induce apoptosis in CD133+ pancreatic cancer cells, which are known for their resistance to conventional therapies. The compound operates by inhibiting the Stat3 signaling pathway, crucial for maintaining the stemness of CSCs. In vitro studies have demonstrated that treatment with this compound resulted in a significant reduction of CD133 expression and enhanced apoptosis rates among CSCs at concentrations as low as 5 µM .

Table 1: Effects of 6-Bromomeisoindigo on Cancer Cells

| Cell Type | Treatment Concentration | Apoptosis Rate (%) | Mechanism |

|---|---|---|---|

| CD133+ Pancreatic | 5 µM | ~60% | Stat3 inhibition |

| CD133+ Pancreatic | 20 µM | ~90% | Stat3 inhibition |

Neuroprotective Effects

Oxidative Stress Reduction

Another significant application of this compound is its role in reducing oxidative stress in human fibroblasts. A study demonstrated that treatment with 6-bromo-indirubin-3′-oxime (6BIO), a related compound, led to decreased levels of reactive oxygen species (ROS) and conferred protection against oxidative damage. This suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Table 2: Impact of 6BIO on Oxidative Stress Markers

| Treatment Duration | ROS Levels Reduction (%) | Cell Viability (%) |

|---|---|---|

| 24 hours | Significant decrease | No significant toxicity at ≤5 µM |

Metabolic Research

LAT-1 Transporter Activity

Research indicates that meta-substituted tyrosine analogs, including this compound, exhibit enhanced binding affinity for the LAT-1 transporter compared to their ortho or para counterparts. This property is crucial for developing drugs that can effectively target and inhibit LAT-1, which is implicated in various metabolic disorders and cancers. The structure-activity relationship (SAR) studies revealed that the meta substitution significantly improves the transport efficiency and selectivity of these compounds .

Protein Interaction Studies

Use in Genetic Code Expansion

The engineering of Escherichia coli to incorporate non-natural amino acids like this compound into proteins has been explored as a method to study protein interactions and functions. By utilizing orthogonal translation systems, researchers have been able to encode these compounds into proteins without interfering with natural amino acid incorporation. This technique opens avenues for investigating the roles of specific amino acid modifications in protein stability and activity .

作用机制

CPI-455 通过抑制 KDM5 脱甲基酶的活性发挥其作用。该化合物与 KDM5 酶的活性位点结合,阻止 H3K4me3 的脱甲基化。 这种抑制导致全球 H3K4me3 水平升高,这与活跃的转录和减少的癌细胞存活有关 。 CPI-455 的分子靶标包括 KDM5A、KDM5B 和 KDM5C,所涉及的途径与染色质重塑和基因表达调控有关 .

相似化合物的比较

CPI-455 与其他 KDM5 抑制剂进行比较,例如:

KDM5-C49: 另一种具有类似特异性但化学结构不同的有效 KDM5 抑制剂。

KDM5-C70: 对 KDM5B 的选择性高于其他 KDM5 亚型。

KDM5-C80: 以其抑制 KDM5A 和 KDM5C 的高效力而闻名.

CPI-455 的独特之处在于其对 KDM5 的高选择性,而不是其他组蛋白脱甲基酶,以及其有效减少耐药性持久性细胞的能力 .

属性

CAS 编号 |

113714-65-1 |

|---|---|

分子式 |

C9H10BrNO3 |

分子量 |

255.11 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5 |

InChI 键 |

RLWLJYJGFKNPRZ-GCSILEIFSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |

手性 SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br] |

规范 SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |

同义词 |

6-BMT 6-bromo-m-tyrosine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。